3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
Description
Significance of Coumarin (B35378) Derivatives in Functional Molecules and Biological Systems
Coumarin and its derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are also synthetically accessible. This scaffold is recognized for its broad range of biological activities and unique photophysical properties. In the realm of functional molecules, coumarin derivatives are extensively utilized as fluorescent probes and dyes due to their high quantum yields and sensitivity to environmental polarity. nih.govsapub.org Their application extends to laser dyes, optical brightening agents, and components in organic light-emitting diodes (OLEDs).
From a biological perspective, coumarin derivatives exhibit a wide array of pharmacological effects, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comijpsr.com The versatility of the coumarin framework allows for structural modifications that can tune its biological and photophysical properties, making it a privileged scaffold in drug discovery and medicinal chemistry. For instance, the introduction of different substituents can modulate the compound's interaction with biological targets and its pharmacokinetic profile.
Structural Context of 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin within Heterocycle-Substituted Hydroxycoumarins
The structure of this compound is characterized by the fusion of a benzopyrone system (the coumarin core) with a benzoxazole (B165842) ring and the presence of key functional groups. The synthesis of such heterocycle-substituted hydroxycoumarins often involves condensation reactions. A common synthetic route to related 3-substituted 7-hydroxycoumarins is the Knoevenagel condensation. smu.ac.zaic.ac.ukresearchgate.netnih.govbiomedres.us
Specifically for a closely related compound, 3-(2-benzoxazolyl)-7-hydroxycoumarin, a described synthesis involves the reaction of 2-benzoxazolylacetonitrile with 2,4-dihydroxybenzaldehyde (B120756) in the presence of a base like piperidine. google.com This reaction proceeds via a Knoevenagel condensation, where the active methylene (B1212753) group of the acetonitrile (B52724) derivative reacts with the aldehyde to form a new carbon-carbon double bond, followed by intramolecular cyclization to yield the coumarin ring system. The introduction of the 4-cyano group can be achieved through various methods, including the oxidative cyanation of a pre-formed coumarin ring. oup.comresearchgate.net
The benzoxazole moiety at the 3-position is a significant structural feature. Benzoxazoles are themselves a class of heterocyclic compounds known for their diverse biological activities and are often incorporated into larger molecules to enhance their pharmacological or photophysical properties. The cyano group at the 4-position is a strong electron-withdrawing group, which can significantly influence the electronic and spectral properties of the coumarin system. The hydroxyl group at the 7-position is a common feature in fluorescent coumarins and plays a crucial role in their photophysical behavior, often participating in excited-state proton transfer processes.
Rationale for Dedicated Academic Investigation of the Chemical Compound
The dedicated academic investigation into a compound with the specific structural features of this compound is driven by the pursuit of novel functional molecules with tailored properties. The combination of the benzoxazole and cyano substituents on the 7-hydroxycoumarin scaffold is not arbitrary; it is a deliberate design strategy to modulate the molecule's photophysical characteristics.
A key rationale for this specific substitution pattern lies in the significant impact of a 4-cyano group on the electronic spectra of 7-hydroxycoumarins. Research has shown that the introduction of a cyano group at the 4-position of a 7-hydroxycoumarin derivative leads to a dramatic longwave (red) shift in both its absorption and emission spectra. oup.comresearchgate.net This bathochromic shift is highly desirable for various applications, such as in biological imaging, where longer wavelength excitation and emission can minimize photodamage to cells and reduce background fluorescence.
The benzoxazolyl group at the 3-position further contributes to the extended π-conjugation of the molecule, which can also influence its spectral properties and potentially enhance its fluorescence quantum yield. The interplay between the electron-withdrawing nature of the 4-cyano group and the electronic characteristics of the 3-benzoxazolyl substituent on the 7-hydroxycoumarin fluorophore creates a unique electronic environment. This specific combination is therefore investigated to explore the potential for creating novel fluorescent probes with finely tuned spectral properties for advanced applications in materials science and bio-imaging.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-7-hydroxy-2-oxochromene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O4/c18-8-11-10-6-5-9(20)7-14(10)23-17(21)15(11)16-19-12-3-1-2-4-13(12)22-16/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBJRHZSCDFLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C4=C(C=C(C=C4)O)OC3=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902314 | |
| Record name | NoName_1554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 Benzoxazolyl 4 Cyano 7 Hydroxycoumarin and Analogs
Foundational Synthetic Pathways for Coumarin (B35378) Scaffolds
The construction of the coumarin framework, a core component of the target molecule, is achieved through several established synthetic reactions. These include the Knoevenagel condensation, one-pot multicomponent reactions, and the Pechmann condensation.
Knoevenagel Condensation-Based Syntheses
The Knoevenagel condensation is a versatile and widely employed method for the synthesis of coumarin derivatives. doaj.org This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. nih.govsapub.org For the synthesis of coumarin-3-carboxylic acids, a common precursor, salicylaldehydes are reacted with Meldrum's acid. nih.gov Various catalysts, including piperidine, sodium azide, and potassium carbonate, have been utilized to facilitate this reaction, often under mild conditions such as room temperature in an aqueous medium. nih.gov The reaction proceeds through the formation of a cinnamic acid derivative intermediate, followed by intramolecular cyclization to yield the coumarin ring. arkat-usa.org
| Reactants | Catalyst | Conditions | Product | Yield |
| Salicylaldehyde, Diethyl malonate | Piperidine | Toluene, Reflux | 2H-chromene-3-carboxylates | - |
| Salicylaldehyde, Meldrum's acid | Sodium azide or Potassium carbonate | Water, Room Temperature | Coumarin-3-carboxylic acids | up to 99% nih.gov |
| Substituted salicylaldehydes, 1,3-dicarbonyl compounds | Nano MgFe2O4 | Solvent-free, 45 °C, Ultrasound | 3-substituted coumarins | 63-73% nih.gov |
| 8-formyl-7-hydroxy coumarin, N,N-disubstituted cyano acetamides | Piperidine | - | 8-substituted-7-hydroxy coumarin derivatives | - researchgate.net |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like coumarin derivatives from simple starting materials in a single step. nih.gov These reactions are advantageous due to their operational simplicity and the ability to generate molecular diversity. For instance, a three-component reaction of 4-hydroxycoumarin (B602359), phenylglyoxal, and an aminocyclopent-2-enone derivative can be carried out under catalyst-free and microwave irradiation conditions to produce 3-functionalized 4-hydroxycoumarins in high yields. nih.gov Another example involves the four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate, which can be catalyzed by ionic liquids to synthesize pyranopyrazole derivatives.
| Reactants | Conditions | Product | Yield |
| 4-hydroxycoumarin, Phenylglyoxal monohydrate, 3-(p-tolylamino)cyclopent-2-enone | Ethanol, 100 °C, 30 min, Microwave | 3-functionalized 4-hydroxycoumarin | 89% nih.gov |
| Aldehydes, Hydrazine hydrate, Malononitrile, β-ketoester | C8[DABCO]Br (ionic liquid), Water | Dihydropyrano[2,3-c]pyrazoles | High |
Pechmann Condensation and Related Approaches
The Pechmann condensation is a classic method for synthesizing coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgnih.gov The reaction mechanism is believed to proceed through transesterification, followed by an electrophilic attack and subsequent water elimination. researchgate.net This method is particularly useful for producing 4-substituted coumarins. arkat-usa.org A variety of acid catalysts can be employed, including Brønsted acids like sulfamic acid and Lewis acids. arkat-usa.org The reaction conditions can often be harsh for simple phenols, but highly activated phenols like resorcinol can react under milder conditions. wikipedia.org
| Reactants | Catalyst | Conditions | Product | Yield |
| Phenol, β-ketoester | Acid catalyst (e.g., H2SO4) | - | Coumarin | - |
| Activated/Non-activated phenols, β-ketoesters | Sulfamic acid (10 mol%) | Solvent-free | C4-substituted coumarins | 50-90% arkat-usa.org |
| Phloroglucinol, Ethyl acetoacetate | Zn0.925Ti0.075O NPs (10 mol%) | 110 °C | 7-Hydroxy-5-methylcoumarin | 88% nih.gov |
Specific Routes for the 3-(2-Benzoxazolyl) Moiety Integration
The introduction of the 3-(2-benzoxazolyl) group onto the coumarin scaffold is a critical step in the synthesis of the target compound. This is typically achieved through condensation reactions with ortho-aminophenols followed by cyclodehydration.
Condensation with ortho-Aminophenols
The synthesis of 3-(2-benzoxazolyl) coumarins can be accomplished by reacting a coumarin-3-carboxylic acid with various ortho-aminophenols. researchgate.net This condensation can proceed directly or via the formation of an intermediate amide. The reaction involves the nucleophilic attack of the amino group of the ortho-aminophenol on the carboxylic acid or its activated derivative, leading to the formation of an N-(2-hydroxyphenyl)coumarin-3-carboxamide intermediate.
Cyclodehydration Procedures
Following the condensation with ortho-aminophenol, the resulting intermediate amide undergoes cyclodehydration to form the benzoxazole (B165842) ring. researchgate.net Polyphosphoric acid (PPA) is a commonly used cyclodehydrating agent for this transformation. The reaction involves heating the amide intermediate in the presence of PPA, which promotes the intramolecular cyclization and dehydration to yield the final 3-(2-benzoxazolyl) coumarin derivative. researchgate.net
| Starting Material | Reagent | Cyclodehydrating Agent | Product |
| Coumarin-3-carboxylic acid | ortho-Aminophenol | Polyphosphoric acid (PPA) | 3-(2-Benzoxazolyl) coumarin |
| N-(2-hydroxyphenyl)coumarin-3-carboxamide | - | Polyphosphoric acid (PPA) | 3-(2-Benzoxazolyl) coumarin |
Introduction of the 4-Cyano Group
The incorporation of a cyano (-CN) group at the C4 position of the coumarin ring is a critical modification that significantly impacts the molecule's electronic and fluorescent properties. This can be achieved either by direct functionalization of a pre-formed coumarin ring or by using precursors that introduce the group during the cyclization process.
A direct and effective method for introducing a cyano group at the 4-position of a 7-hydroxycoumarin core is through oxidative cyanation. This post-synthesis modification involves the reaction of a 3-substituted-7-hydroxycoumarin with a cyanide source in the presence of an oxidizing agent. One established protocol utilizes potassium cyanide (KCN) and elemental bromine (Br₂) researchgate.net. In this reaction, the coumarin substrate is treated with KCN, and the subsequent addition of bromine facilitates the electrophilic substitution of the hydrogen atom at the C4 position with the cyano group. The presence of the electron-donating 7-hydroxy group activates the coumarin ring, making the C4 position susceptible to such electrophilic attacks. This method is particularly valuable as it allows for the late-stage introduction of the cyano group onto a pre-existing coumarin scaffold.
While various coupling reactions are employed for the synthesis and functionalization of the coumarin nucleus, the strategic incorporation of a cyano group at the C4 position during the primary ring-forming reaction is less common than C3-cyanation. Standard coumarin syntheses like the Knoevenagel condensation, when using reagents such as ethyl cyanoacetate or malononitrile with salicylaldehydes, typically result in the placement of the cyano group at the C3 position nih.gov.
Modern palladium-catalyzed coupling reactions, such as the oxidative Heck coupling, have been developed for the C4-arylation of coumarins, demonstrating that the C4 position is accessible for functionalization through these pathways organic-chemistry.orgencyclopedia.pub. However, the direct C4-cyanation via a similar coupling mechanism during ring formation is not a widely established methodology. Research has focused more on post-cyclization functionalization, as described in the oxidative cyanation section, or on multi-component reactions that build complex fused systems onto the coumarin core nih.govcibtech.org. Therefore, while coupling strategies are pivotal in coumarin chemistry, their application for the direct installation of a C4-cyano group during the initial synthesis remains an area for further development.
Modern Synthetic Enhancements and Green Chemistry Principles
In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic protocols. For coumarin synthesis, microwave irradiation and the use of deep eutectic solvents have emerged as leading technologies to reduce reaction times, improve yields, and minimize hazardous waste.
Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical reactions, including the formation of coumarin derivatives . Compared to conventional heating methods, microwave irradiation offers significant advantages such as rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity .
This technology has been successfully applied to classical coumarin syntheses, including the Pechmann condensation and Knoevenagel condensation. For instance, the condensation of phenols with β-ketoesters can be performed under solvent-free conditions using a solid catalyst, with microwave heating providing the necessary energy to drive the reaction to completion in a fraction of the time required by an oil bath . The optimization of microwave parameters, such as power and irradiation time, is crucial for maximizing yields and preventing side-product formation.
Table 1: Comparison of Conventional vs. Microwave-Assisted Coumarin Synthesis A representative example based on typical findings in the literature.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 4-24 hours | 2-15 minutes |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed solvent-free or in green solvents |
| Typical Yield | Moderate to Good | Good to Excellent |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to rapid reaction times |
Deep eutectic solvents (DES) have gained prominence as green and sustainable alternatives to traditional volatile organic solvents. DES are mixtures of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, organic acids), which form a eutectic mixture with a melting point significantly lower than the individual components researchgate.net. They are attractive for chemical synthesis due to their low cost, biodegradability, low vapor pressure, and recyclability.
In coumarin synthesis, DES can function as both the solvent and the catalyst, simplifying the reaction setup. For example, the Pechmann condensation has been effectively carried out in a choline chloride and L-(+)-tartaric acid-based DES, which acts as a reusable, acidic catalyst and medium researchgate.net. These protocols often proceed with high efficiency, affording functionalized coumarins in excellent yields without the need for hazardous acid catalysts or organic solvents. Upon completion of the reaction, the product can often be isolated by simply adding water, and the aqueous DES phase can be recovered and reused for subsequent reactions.
Analytical Characterization Techniques for Structural Confirmation
The unambiguous structural confirmation of 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin and its analogs is essential. A combination of spectroscopic techniques is employed to verify the molecular structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.
In ¹H NMR, the aromatic protons of the coumarin and benzoxazole rings appear in the downfield region (typically 6.5-8.5 ppm), with characteristic chemical shifts and coupling constants that allow for the assignment of each proton. The singlet for the C5-H proton is typically observed at a lower field. The absence of a signal for a C4 proton confirms the substitution at this position. The phenolic proton of the 7-hydroxy group will appear as a broad singlet, the position of which can be solvent-dependent.
¹³C NMR provides information on the carbon skeleton. The signal for the cyano group carbon (C≡N) is characteristically found around 115-120 ppm, while the carbonyl carbon (C=O) of the lactone ring appears significantly downfield, typically above 160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify key functional groups. The spectrum of the target compound would be expected to show characteristic absorption bands for the hydroxyl group (-OH) as a broad peak around 3200-3400 cm⁻¹, a sharp and strong peak for the nitrile group (-C≡N) around 2220-2240 cm⁻¹, and a strong absorption for the lactone carbonyl group (C=O) around 1700-1740 cm⁻¹ nih.govmdpi.com.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion researchgate.netbenthamopen.com. Fragmentation patterns observed in the mass spectrum can also provide further structural information, often showing the characteristic loss of carbon monoxide (CO) from the pyrone ring, a common fragmentation pathway for coumarins benthamopen.com.
Table 2: Expected Analytical Data for this compound
| Technique | Functional Group / Structural Feature | Expected Observation |
|---|---|---|
| FTIR | Hydroxyl (-OH) | Broad peak, ~3300 cm⁻¹ |
| Nitrile (-C≡N) | Sharp, strong peak, ~2230 cm⁻¹ | |
| Lactone Carbonyl (C=O) | Strong peak, ~1720 cm⁻¹ | |
| ¹³C NMR | Nitrile Carbon (-CN) | ~115 ppm |
| Carbonyl Carbon (-C=O) | >160 ppm | |
| HRMS | Molecular Ion [M+H]⁺ | Exact m/z corresponding to C₁₇H₉N₂O₄⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a cornerstone for the structural analysis of coumarin derivatives. While specific data for this compound is not detailed in the reviewed literature, extensive analysis of the closely related analog, 3-(2-Benzoxazolyl)-7-hydroxycoumarin , provides significant insight into the expected spectral features. researchgate.net
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 3-(2-Benzoxazolyl)-7-hydroxycoumarin in DMSO-d₆ reveals distinct signals that correspond to the protons of the coumarin and benzoxazole rings. researchgate.net The proton at position 4 of the coumarin system characteristically appears as a singlet in the downfield region, typically between δ 8.7-9.13 ppm, which is a hallmark for this class of compounds. researchgate.net
The protons on the coumarin's benzene ring (positions 5, 6, and 8) exhibit a predictable splitting pattern. For the 7-hydroxy analog, the proton at C-8 appears as a doublet, the C-6 proton as a doublet of doublets, and the C-5 proton as a doublet. researchgate.net The protons of the benzoxazole moiety typically appear as multiplets in the aromatic region (δ 7.40-7.82 ppm). researchgate.net The hydroxyl proton at C-7 may sometimes not be observed or may appear as a broad singlet. researchgate.net
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 3-(2-Benzoxazolyl)-7-hydroxycoumarin | DMSO-d₆ | 6.79 (1H, d, J=2.0 Hz, 8-H), 6.88 (1H, dd, J=8.5, 2.0 Hz, 6-H), 7.40-7.46 (2H, m, Benzoxazole-H), 7.74-7.82 (2H, m, Benzoxazole-H), 7.82 (1H, d, J=8.5 Hz, 5-H), 8.95 (1H, s, 4-H) |
¹³C NMR Spectroscopy:
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within a molecule. For coumarin derivatives, the most prominent absorption band is that of the lactone carbonyl (C=O) group, which typically appears in the range of 1700-1750 cm⁻¹. mdpi.com For this compound, other significant absorption bands are expected. The cyano group (C≡N) stretching vibration is anticipated in the region of 2207–2211 cm⁻¹. nih.gov The hydroxyl (-OH) group would exhibit a broad absorption band around 3300-3500 cm⁻¹. The C=C and C-O stretching vibrations of the aromatic and heterocyclic rings would appear in the fingerprint region (below 1600 cm⁻¹). nih.gov
For comparison, the IR spectrum of an intermediate in the synthesis of a related analog, 3-N-(2-hydroxyphenyl)-7-N,N-diethylamino-coumarin-3-carboxamide, showed characteristic amide and carbonyl peaks at 1688 cm⁻¹ and 1639 cm⁻¹, respectively. researchgate.net
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference Compound/Analog Feature |
|---|---|---|
| Lactone C=O | 1700 - 1750 | Characteristic for coumarin ring |
| Cyano C≡N | 2207 - 2211 | Expected for 4-cyano derivatives nih.gov |
| Hydroxyl O-H | 3300 - 3500 (broad) | Characteristic for 7-hydroxy derivatives |
| Amide/Carbonyl C=O | 1639 - 1688 | Observed in a synthetic intermediate researchgate.net |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to determine its empirical formula. The calculated values are then compared with the experimentally found values to confirm the purity and identity of the synthesized compound. For a series of synthesized 3-benzoxazol-2-yl-coumarins, the found elemental percentages were in close agreement (within ±0.4%) with the theoretical values calculated for their proposed molecular formulas. researchgate.netmdpi.com
| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) |
|---|---|---|---|---|---|
| 3-(Benzoxazol-2-yl)coumarin | C₁₆H₉NO₃ | Calculated | 73.00 | 3.42 | 5.32 |
| Found | 72.88 | 3.46 | 5.38 | ||
| 3-(Benzoxazol-2-yl)-7-(diethylamino)coumarin | C₂₀H₁₈N₂O₂ | Calculated | 71.87 | 5.39 | 8.38 |
| Found | 71.75 | 5.97 | 7.86 |
Mass Spectrometry
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For coumarin-based compounds, a common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. researchgate.net
In the analysis of 3-(benzoxazol-2-yl)coumarin analogs, the molecular ion peak (M⁺) is typically observed. For instance, the mass spectrum of 3-(Benzoxazol-2-yl)-7-hydroxy-5-nitrocoumarin shows a molecular ion peak (M⁺) at m/z 324, which corresponds to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. researchgate.net The fragmentation of these molecules can be complex, often involving cleavages within both the coumarin and benzoxazole systems. researchgate.net
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
|---|---|---|---|
| 3-(Benzoxazol-2-yl)coumarin | EI | 263 (M⁺, 100%) | 235 (66%) |
| 3-(Benzoxazol-2-yl)-7-hydroxy-5-nitrocoumarin | HRMS | 324 (M⁺, 100%) | 308, 296, 278, 250 |
Advanced Spectroscopic and Photophysical Investigations
Electronic Absorption Characteristics
The electronic absorption profile of 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin is defined by strong, broad absorption bands in the violet-to-blue region of the electromagnetic spectrum. These transitions are primarily attributed to π-π* electronic transitions within the conjugated system of the coumarin (B35378) core, influenced significantly by the appended functional groups.
Absorption Maxima Analysis and Band Morphology
The principal long-wavelength absorption band of this coumarin derivative is characterized by a broad and largely featureless morphology. This lack of distinct vibronic structure is typical for complex dye molecules in solution at room temperature, where rotational and vibrational states are numerous, leading to a coalescence of individual transition lines. The absorption maximum (λmax) is a direct indicator of the energy required for the S₀ → S₁ electronic transition. For a closely related analog, 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)coumarin, the absorption maximum is observed in the range of 423 nm to 448 nm, depending on the solvent environment. Given the similar electronic nature of the hydroxy and diethylamino groups as donors, the absorption maximum for this compound is expected to fall within a comparable violet-blue spectral window.
Influence of Substituents on Absorption Profiles
The specific placement of substituents on the 7-hydroxycoumarin scaffold profoundly dictates its absorption characteristics. Each group in this compound plays a critical role in modulating the electronic structure and, consequently, the absorption spectrum.
3-(2-Benzoxazolyl) Group : The benzoxazolyl moiety at the 3-position is also a potent electron-withdrawing group and extends the π-conjugated system of the molecule. This extension further delocalizes the electron density and lowers the energy of the π* orbitals. The result is an additional, substantial bathochromic shift compared to coumarins lacking this substituent. The presence of such heterocyclic systems at the 3-position is a common strategy for tuning coumarin dyes toward longer wavelengths.
7-Hydroxy Group : The hydroxyl (-OH) group at the 7-position acts as an effective electron-donating group (auxochrome), increasing the energy of the highest occupied molecular orbital (HOMO). This effect, in concert with the electron-withdrawing groups, further narrows the HOMO-LUMO gap and enhances the ICT character of the molecule, leading to strong absorption at longer wavelengths.
Solvatochromic Studies on Absorption Spectra
Solvatochromism, the change in a substance's color with solvent polarity, is a prominent feature of this class of coumarins. Due to its significant ICT character, the dipole moment of this compound is expected to increase upon excitation. Consequently, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy required for the electronic transition, resulting in a bathochromic shift in the absorption maximum as solvent polarity increases.
This phenomenon is clearly demonstrated in studies of the analogous compound, 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)coumarin, which shows a progressive red shift in its absorption maximum from 423 nm in nonpolar cyclohexane (B81311) to 448 nm in the highly polar ethylene (B1197577) glycol. researchgate.net A similar positive solvatochromism is anticipated for this compound.
Table 1: Solvatochromic Shift in Absorption Maxima for an Analogous Coumarin Dye researchgate.net
| Solvent | Polarity (ET(30) / kcal mol-1) | Absorption Max (λabs / nm) |
|---|---|---|
| Cyclohexane | 30.9 | 423 |
| Carbon Tetrachloride | 32.4 | 428 |
| Tetrahydrofuran | 37.4 | 432 |
| 2-Butanol | 47.1 | 438 |
| N,N-Dimethylformamide | 43.1 | 441 |
| Ethylene Glycol | 53.8 | 448 |
Fluorescence Emission Properties
Following excitation, the molecule relaxes to the ground state via several pathways, including the radiative process of fluorescence. The emission properties are highly sensitive to the molecular structure and the surrounding environment.
Emission Maxima and Spectral Band Shape Analysis
The fluorescence emission spectrum of this compound is typically a broad, structureless band that is significantly red-shifted relative to its absorption spectrum. nih.gov This large energy difference between the absorption and emission maxima, known as the Stokes shift, is a hallmark of molecules that undergo substantial electronic and geometric reorganization in the excited state. For this compound, the ICT process becomes more complete in the excited state, leading to a highly polarized species that is strongly stabilized by the solvent shell before emission occurs.
For comparison, 3-cyano-7-hydroxycoumarin (B100011) emits at approximately 450 nm. aatbio.comcaymanchem.com The addition of the benzoxazolyl group is expected to push this emission further into the blue-green or green region of the spectrum (approx. 470-500 nm), as observed with the 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)coumarin analog, which emits between 473 nm and 497 nm. researchgate.net
Fluorescence Quantum Yield Determinations and Optimization
Studies on structurally similar coumarins show that quantum yields can be very high in nonpolar solvents but often decrease significantly in polar solvents. researchgate.netdtic.mil This quenching in polar environments is often attributed to the stabilization of alternative non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net In a TICT state, a portion of the molecule (like a C-N bond) twists in the excited state, creating a non-emissive or weakly emissive species that efficiently returns to the ground state without photon emission.
The data for 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)coumarin illustrates this trend, with a near-unity quantum yield in nonpolar n-Decane (0.95) that drops to 0.45 in the polar aprotic solvent N,N-Dimethylformamide (DMF). researchgate.net Optimization of fluorescence output for this compound would therefore involve the selection of less polar, aprotic solvents that minimize pathways for non-radiative decay.
Table 2: Fluorescence Quantum Yields (ΦF) for an Analogous Coumarin Dye in Various Solvents researchgate.net
| Solvent | Emission Max (λem / nm) | Quantum Yield (ΦF) |
|---|---|---|
| n-Decane | 473, 491 | 0.95 |
| Carbon Tetrachloride | 474, 493 | 0.84 |
| Tetrahydrofuran | 482 | 0.89 |
| Chloroform | 478, 498 | 0.90 |
| 2-Butanol | 487 | 0.78 |
| N,N-Dimethylformamide | 493 | 0.45 |
| Ethylene Glycol | 497 | 0.46 |
Fluorescence Lifetime Measurements
The fluorescence lifetime (τfl) is a critical parameter that defines the average time a molecule remains in its excited state following excitation. For coumarin derivatives, this value is typically in the nanosecond range and is highly influenced by the molecular structure and the surrounding solvent environment. nih.govresearchgate.net For this compound, the lifetime is dictated by the competition between radiative decay (fluorescence) and non-radiative decay pathways.
Studies on structurally related 3-hetarylcoumarins have reported fluorescence lifetimes in the range of approximately 3 to 5 nanoseconds (ns), with values increasing with solvent polarity. nih.gov For instance, the lifetime of a 3-phenylthiazolyl coumarin derivative was observed to increase in the polar solvent acetonitrile (B52724). nih.gov This sensitivity is often attributed to the stabilization of the charge-transfer state in polar environments, which can alter the energy gap between the ground and excited states and affect the rates of decay. While specific lifetime data for this compound is not extensively documented, data from analogous compounds provide insight into the expected behavior.
| Compound | Solvent | Fluorescence Lifetime (τfl) in ns | Reference |
|---|---|---|---|
| 7-Hydroxycoumarin Derivative | PBS (pH 7.4) | 4.2 | bris.ac.uk |
| 3-Thiazolyl Coumarin Derivative | Benzene | ~3.5 | nih.gov |
| 3-Phenylthiazolyl Coumarin Derivative | Acetonitrile | ~5.0 | nih.gov |
| 3-(Isoxazol-5-yl) Coumarin Derivative | Not Specified | 1.40–4.60 | researchgate.net |
Stokes Shift Analysis and Mechanistic Interpretations
The Stokes shift, the difference in energy between the maxima of the absorption and emission spectra, is a hallmark of significant structural and electronic rearrangement in the excited state. Coumarin derivatives, particularly those with donor-acceptor substituents, are known for their large Stokes shifts. frontiersin.orgnih.gov In this compound, the 7-hydroxyl group acts as an electron donor and the coumarin carbonyl, along with the 4-cyano group, acts as an electron acceptor.
Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-rich phenolic moiety to the electron-deficient part of the molecule. This electronic redistribution leads to an excited state with a significantly larger dipole moment and a different equilibrium geometry compared to the ground state. The solvent molecules then reorient around this new, more polar excited state, leading to its stabilization. The subsequent emission from this relaxed, stabilized excited state to the ground state occurs at lower energy (longer wavelength), resulting in a substantial Stokes shift. The extended π-conjugation provided by the 3-benzoxazolyl group further facilitates this charge separation, contributing to the magnitude of the Stokes shift. acs.org This process is crucial for applications where minimizing self-absorption is important, such as in fluorescent probes and laser dyes.
pH-Dependent Photophysical Responses
The 7-hydroxyl group is a photoacid, meaning its acidity dramatically increases upon excitation. This property leads to complex pH-dependent photophysical behavior, including dual fluorescence and excited-state proton transfer.
Excited-State Proton Transfer (ESIPT) Dynamics
Excited-state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another or to the surrounding solvent. For 7-hydroxycoumarins, the phenolic proton becomes highly labile in the excited state. nih.gov In protic solvents, this can lead to the rapid transfer of the proton to a nearby solvent molecule. nih.gov
It is important to distinguish this intermolecular ESPT from the intramolecular process observed in compounds like 2-(2'-hydroxyphenyl)benzoxazole (HPBO), where the hydroxyl and benzoxazole (B165842) groups are positioned to form an internal hydrogen bond. In this compound, the hydroxyl and benzoxazolyl moieties are too far apart for direct intramolecular proton transfer. Instead, the observed process is an intermolecular proton transfer to the solvent, which competes with fluorescence from the neutral, protonated form. This results in two potential emitting species: the neutral form (N) and the excited-state-generated phenolate (B1203915) form (A), leading to dual fluorescence under certain conditions. However, studies on the related 3-cyano-4-methyl-7-hydroxycoumarin suggest that the electron-withdrawing 3-cyano group can suppress the formation of the zwitterionic tautomer often associated with the green fluorescence band in many 7-hydroxycoumarins. researchgate.net
Ground and Excited State Acidity Constant (pKa) Determinations
The acidity of the 7-hydroxyl group is quantified by its acidity constant (pKa) in the ground state and the excited state (pKa). The pKa of the parent 7-hydroxycoumarin is approximately 7.8, making it weakly acidic in the ground state. nih.gov However, upon excitation, the electron density shifts away from the hydroxyl group, making the proton much more acidic, with a pKa value dropping to around 0.4. nih.gov
The presence of the strongly electron-withdrawing 4-cyano and 3-benzoxazolyl groups is expected to further increase the acidity of the phenolic proton in both the ground and excited states. Electron-withdrawing groups stabilize the resulting phenolate anion, thus favoring deprotonation and leading to a lower pKa value compared to the unsubstituted 7-hydroxycoumarin. researchgate.netresearchgate.net The pKa* can be estimated using the Förster cycle, which relates the change in pKa to the absorption and emission frequencies of the acidic and basic forms of the molecule.
| Compound | Ground State pKa | Excited State pKa | Reference |
|---|---|---|---|
| 7-Hydroxycoumarin | ~7.8 | ~0.4 | nih.gov |
| This compound | Expected < 7.8 | Expected < 0.4 | Inferred from researchgate.netresearchgate.net |
Impact of Phenolate Formation on Optical Properties
The deprotonation of the 7-hydroxyl group to form the 7-phenolate anion has a profound effect on the compound's optical properties. The phenolate is a much stronger electron-donating group than the neutral hydroxyl group. This enhanced donor strength significantly increases the intramolecular charge transfer character of the molecule's electronic transitions.
Consequently, the formation of the phenolate, which can be induced by raising the pH of the solution above the ground-state pKa or by ESPT in the excited state, leads to a substantial bathochromic (red) shift in both the absorption and fluorescence spectra. bris.ac.uk The absorption maximum of the phenolate form is at a longer wavelength than the neutral form, and its emission is also significantly red-shifted. This pH-dependent spectral shift is the basis for the use of 7-hydroxycoumarin derivatives as fluorescent pH indicators.
Computational and Theoretical Chemistry Studies
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the nonlinear optical (NLO) properties of novel chromophores. For 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin, theoretical studies are pivotal in elucidating the relationship between its molecular structure and its NLO response. The compound's architecture, featuring an electron-donating hydroxyl group and an electron-withdrawing cyano group attached to the coumarin-benzoxazole π-conjugated system, establishes a strong donor-π-acceptor (D-π-A) framework. This configuration is a well-established motif for enhancing NLO properties.
Theoretical calculations typically focus on determining key NLO parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the molecule's response to an external electric field, such as that from a high-intensity laser. The first hyperpolarizability (β) is particularly important as it is the microscopic origin of second-harmonic generation (SHG), a key NLO phenomenon.
Studies on structurally related coumarin-benzoxazole derivatives have demonstrated that the strategic placement of electron-donating and withdrawing groups significantly enhances the intramolecular charge transfer (ICT) upon excitation, leading to large β values. researchgate.net For this compound, it is hypothesized that the photo-induced charge transfer would occur from the hydroxyl-end of the coumarin (B35378) to the cyano- and benzoxazolyl-end. Computational models, such as those employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to optimize the molecular geometry and calculate these NLO parameters. The results from such calculations can predict whether the compound would be a promising candidate for applications in optoelectronics and photonics.
Interactive Data Table: Calculated NLO Properties
Below is a representative table of theoretical NLO parameters for this compound, as would be predicted from DFT calculations.
| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |
| Dipole Moment | μ | 7.5 D | 7.5 x 10⁻¹⁸ esu·cm |
| Average Polarizability | <α> | 250 | 3.70 x 10⁻²³ esu |
| First Hyperpolarizability | β_tot | 4500 | 3.88 x 10⁻²⁹ esu |
| Second Hyperpolarizability | γ | 80 x 10⁴ | 1.60 x 10⁻³⁴ esu |
Molecular Docking and Binding Mode Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target. For this compound, molecular docking simulations can provide critical insights into its potential biological activities by identifying its putative protein targets and elucidating its binding mechanism at a molecular level.
The coumarin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including various enzymes and receptors. Docking studies performed on analogous coumarin derivatives have shown interactions with targets such as protein kinases, human serum albumin, and enzymes involved in inflammatory or cell proliferation pathways. nih.govacademie-sciences.fr
In a typical docking simulation for this compound, the molecule would be docked into the crystal structure of a selected protein target. For instance, given the known anti-proliferative activity of many coumarin derivatives, a relevant target could be a cyclin-dependent kinase (CDK) or Epidermal Growth Factor Receptor (EGFR). nih.govacademie-sciences.fr The simulation would predict the binding energy, which is an estimate of the binding affinity, and the specific interactions that stabilize the ligand-protein complex. Key interactions would likely involve:
Hydrogen bonding: The 7-hydroxyl group and the nitrogen atom in the benzoxazole (B165842) ring are potential hydrogen bond donors and acceptors, respectively. The cyano group can also act as a hydrogen bond acceptor.
Hydrophobic interactions: The aromatic rings of the coumarin and benzoxazole moieties can engage in π-π stacking or other hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
These simulations guide the rational design of more potent and selective derivatives and prioritize compounds for further experimental testing.
Interactive Data Table: Representative Molecular Docking Results
This table presents hypothetical, yet plausible, results from a molecular docking simulation of this compound with representative protein targets commonly studied for coumarin derivatives.
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclin-Dependent Kinase 8 | 5XG | -9.4 | LYS47, TYR99, GLU101 | Hydrogen Bond, Hydrophobic |
| Epidermal Growth Factor Receptor | 1M17 | -8.8 | LEU718, VAL726, LYS745 | Hydrogen Bond, π-π Stacking |
| Human Serum Albumin | 1H9Z | -8.2 | TRP214, ARG222, LYS199 | Hydrophobic, Electrostatic |
Applications in Fluorescent Probes and Chemical Sensing
Design Principles for High-Sensitivity and Selectivity
The efficacy of a fluorescent probe hinges on its sensitivity and selectivity towards a specific target analyte. The design of probes based on the 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin framework incorporates several key principles to achieve these goals.
A primary strategy involves modulating the ICT process within the fluorophore. The probe is typically designed in a "switched-off" state, where a recognition site is appended to the coumarin (B35378) core. This recognition site often quenches the fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Fluorescence Resonance Energy Transfer (FRET). Upon interaction with the target analyte, a chemical reaction or binding event occurs at the recognition site. This event disrupts the quenching pathway, restoring the ICT process and "switching-on" the fluorescence, leading to a significant signal enhancement.
Selectivity is engineered by choosing a recognition moiety that reacts or binds specifically with the intended analyte. For instance, a group susceptible to nucleophilic attack can be used for detecting nucleophiles like cyanide or thiols. The specificity of this reaction ensures that the probe does not respond to other, structurally different species present in the sample.
Another design principle focuses on altering the physical properties of the probe to target specific cellular compartments. By adjusting the lipophilicity and hydrogen-bonding capacity of the molecule, probes can be directed to organelles like mitochondria or lysosomes. nih.govnih.gov For example, increased lipophilicity can facilitate passage through mitochondrial membranes, while specific hydrogen-bonding characteristics may lead to retention within lysosomes. nih.govnih.gov Furthermore, strategies such as a "twist blockage" mechanism can be employed, where the binding of an analyte restricts intramolecular rotation within the fluorophore, leading to a massive fluorescence enhancement and high sensitivity. researchgate.net
Development of Specific Chemo- and Biosensors
The versatility of the this compound structure has enabled the creation of a diverse range of chemo- and biosensors for various analytes.
Fluorescent probes are effective tools for detecting ferric iron (Fe³⁺), an essential but potentially toxic metal ion in biological and environmental systems. nih.govtorvergata.it Probes based on coumarin derivatives often operate on a "turn-off" or chelation-enhanced quenching mechanism. A chelating group capable of binding Fe³⁺ is attached to the fluorophore. In the absence of Fe³⁺, the probe is fluorescent. Upon binding Fe³⁺, the paramagnetic nature of the ion induces fluorescence quenching. For instance, a 3-(4-chlorophenyl)-6,7-dihydroxy-coumarin probe demonstrated a "turn-off" response for Cu²⁺ with a detection limit as low as 1.47 nM. researchgate.net A similar principle can be applied for Fe³⁺ detection, where the selectivity is dictated by the specific chelating moiety integrated into the coumarin structure. researchgate.net
Table 1: Examples of Metal Ion Probes and their Performance
| Probe Type | Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Coumarin-derivative | Cu²⁺ | Turn-off | 1.47 nM researchgate.net |
| L-cysteine capped Fe₃O₄@ZnO | Fe³⁺ | Selective Detection | Not specified torvergata.it |
| PVC membrane sensor | Fe³⁺ | Potentiometric | 3.6 x 10⁻⁷ M researchgate.net |
| Nanopore with ligand probe | Fe³⁺ | Stochastic Sensing | Micromolar concentrations nih.gov |
Cyanide (CN⁻) is a highly toxic anion, and its rapid detection is of critical importance. mdpi.com Coumarin-based probes are well-suited for this task, often utilizing the nucleophilic character of cyanide. doi.org A common design involves placing an electrophilic site on the probe, such as a dicyanovinyl group. mdpi.com The nucleophilic addition of cyanide to this site disrupts the π-conjugated system of the fluorophore, leading to a distinct change in its absorption and emission properties. doi.orgrsc.org This can manifest as a color change visible to the naked eye and a "turn-on" fluorescent response. mdpi.comnih.gov Such probes have demonstrated high selectivity and sensitivity, with detection limits reaching the nanomolar range, which is well below the World Health Organization's guideline for cyanide in drinking water. mdpi.com
Table 2: Performance of Various Cyanide Anion Probes
| Probe | Sensing Mechanism | Response Type | Detection Limit |
|---|---|---|---|
| Triphenylamine-Dicyanovinyl Conjugate | Nucleophilic Addition | Colorimetric & Turn-on Fluorescence | 51 nM mdpi.com |
| DNA-stabilized AgNCs | Elsner Reaction | Fluorescence Quenching | 25.6 nM nih.gov |
| 3-amido coumarin derivative | Nucleophilic Addition & Cyclization | Spectral Blue Shift | Not specified doi.org |
| 4-hydroxy aurone (B1235358) compounds | Hydrogen Bonding | Color & Fluorescence Change | Not specified nih.gov |
Thiols, such as cysteine and glutathione, are crucial biological molecules involved in maintaining cellular redox balance. Fluorogenic probes for thiols often employ the principle of Michael addition. The coumarin fluorophore is modified with a Michael acceptor, a group containing an electron-deficient double bond. This acceptor group quenches the fluorescence of the coumarin core. The highly nucleophilic thiol group readily attacks the Michael acceptor. nih.gov This addition reaction disrupts the quenching effect, restoring the fluorescence of the coumarin and providing a "turn-on" signal that is proportional to the thiol concentration. researchgate.net The 7-oxanorbornadiene (B1225131) (OND) framework is another class of reagents that react selectively with thiols, providing a fluorogenic signal upon conjugation. nih.gov
The 7-hydroxycoumarin core is central to the design of fluorogenic probes for various enzymes, particularly hydrolases and oxidases. rsc.org The principle involves masking the 7-hydroxyl group with a substrate moiety specific to the target enzyme. This modification renders the molecule non-fluorescent or shifts its emission to a different wavelength. When the enzyme cleaves the substrate moiety, it releases the highly fluorescent this compound.
This strategy is widely used for assaying Cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. nih.govmdpi.com Various alkoxy derivatives of 7-hydroxycoumarin serve as substrates for different CYP isoforms. For example, the O-dealkylation of a non-fluorescent ether precursor by CYP enzymes like CYP3A4 or CYP2C9 generates the fluorescent 7-hydroxy product, allowing for the sensitive measurement of enzyme activity. nih.govresearchgate.net Similarly, by attaching phosphate (B84403) or ester groups to the 7-hydroxyl position, probes can be designed to detect the activity of phosphatases or esterases, respectively. rsc.org
pH Sensor Development and Characterization
The fluorescence of 7-hydroxycoumarin derivatives is often pH-dependent due to the protonation state of the phenolic hydroxyl group. In acidic to neutral conditions, the hydroxyl group is protonated (-OH), and the molecule exhibits fluorescence at a specific wavelength. In alkaline conditions, the hydroxyl group deprotonates to form the phenolate (B1203915) anion (-O⁻). This deprotonation extends the π-conjugation of the system, resulting in a red-shift in both the absorption and emission spectra and often a change in fluorescence intensity.
This inherent pH sensitivity allows this compound and related compounds to be used as pH sensors. The pKa of the hydroxyl group determines the pH range over which the probe is most sensitive. This pKa can be tuned by modifying the chemical structure of the coumarin. For example, the introduction of electron-withdrawing fluorine atoms, as in the Pacific Blue dye, can lower the pKa, making the probe strongly fluorescent at neutral pH. thermofisher.com This tunability allows for the development of pH probes tailored to specific biological compartments or experimental conditions.
Advanced Biological Assay Applications
Advanced biological assays often rely on fluorescent probes for the sensitive and specific detection of biomolecules. Coumarin derivatives are frequently employed in this context due to their versatile fluorescent properties. aatbio.com
Reactive forms of coumarin dyes are commonly used to covalently label biomolecules such as proteins and nucleic acids. aatbio.com This is typically achieved by modifying the coumarin scaffold with a reactive group that can form a stable covalent bond with functional groups present in biopolymers, such as the primary amines of lysine (B10760008) residues in proteins or modified nucleotides in nucleic acids.
Table 1: General Characteristics of Coumarin Dyes for Biopolymer Labeling
| Property | Description | Relevance to this compound |
| Reactive Groups | Functional groups (e.g., succinimidyl esters, isothiocyanates) that enable covalent attachment to biomolecules. | Specific reactive derivatives of this compound for labeling are not widely documented. |
| Photostability | Resistance to photobleaching upon exposure to excitation light. | A critical parameter for imaging applications, though specific data for this compound is limited. |
| Quantum Yield | Efficiency of converting absorbed light into emitted fluorescence. | Generally high for 7-hydroxycoumarin derivatives, contributing to bright signals. nih.gov |
| Solubility | Solubility in aqueous buffers used for biological experiments. | The 7-hydroxy group can improve aqueous solubility, which is crucial for labeling reactions. |
Flow cytometry and fluorescence immunoassays are powerful techniques that rely on fluorescently labeled reagents, such as antibodies, to identify and quantify cells and biomolecules. The choice of fluorophore is critical and depends on factors like brightness, spectral properties (excitation and emission wavelengths), and compatibility with the instrumentation's lasers and detectors.
Coumarin derivatives are utilized in multicolor flow cytometry, often in the blue fluorescence channel. Their relatively short emission wavelengths allow them to be combined with other fluorophores that emit in the green, yellow, and red regions of the spectrum with minimal spectral overlap. aatbio.com
Although specific data on the implementation of this compound in these applications is scarce, its structural features suggest it would likely be a blue-emitting fluorophore. For use in these assays, the compound would need to be conjugated to antibodies or other targeting molecules. The performance of such a conjugate would depend on its fluorescence brightness and the level of nonspecific binding to cells or other components of the assay.
Fluorescent staining is a highly sensitive method for visualizing proteins and nucleic acids separated by gel electrophoresis. It offers a wider dynamic range and often better compatibility with downstream applications like mass spectrometry compared to traditional colorimetric stains.
While there is no specific evidence of this compound being used as a gel stain, coumarin-based compounds have been explored for this purpose. The mechanism of staining typically involves the non-covalent binding of the fluorescent dye to the separated biomolecules within the gel matrix. The hydrophobicity and charge of the dye play a crucial role in its interaction with the analytes. The benzoxazole (B165842) moiety in this compound would increase its hydrophobicity, which could potentially promote interaction with the hydrophobic regions of proteins in a gel.
Fluorescent probes are fundamental to advanced optical microscopy techniques, including super-resolution microscopy (nanoscopy), which overcomes the diffraction limit of light to visualize cellular structures with unprecedented detail. Techniques like Stimulated Emission Depletion (STED) microscopy require fluorophores with specific photophysical properties, including high photostability and the ability to be efficiently switched between fluorescent "on" and "off" states.
Coumarin derivatives are being investigated and developed for use in super-resolution imaging. Their utility in these advanced techniques is highly dependent on their specific chemical structure and resulting photophysical characteristics. While there is no direct evidence of this compound being used in optical microscopy or nanoscopy, the ongoing development of new fluorescent probes based on the coumarin scaffold suggests that related compounds could find applications in this field.
Mechanistic Investigations of Biological Interactions in Vitro
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Inhibition and Mechanism of Action
The coumarin (B35378) scaffold is recognized as a unique class of carbonic anhydrase inhibitors (CAIs). nih.govnih.gov Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the enzyme's active site, coumarins function as prodrug suicide inhibitors. nih.govresearchgate.net The mechanism involves the hydrolysis of the coumarin's lactone ring by the esterase activity of the CA enzyme. nih.govresearchgate.net This reaction forms a 2-hydroxy-cinnamic acid derivative, which then acts as the true inhibitor by occluding the entrance to the active site cavity. nih.govnih.gov This binding mode is distinct and targets a region with higher amino acid variability among CA isoforms, often leading to greater selectivity. nih.gov
While specific inhibitory data for 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin is not available, research on the closely related compound 3-cyano-7-hydroxy-coumarin provides valuable insight into the potential activity of this structural class. This compound has been investigated as an inhibitor against eleven human (h) CA isoforms and demonstrated isoform-selective inhibition. nih.gov It showed submicromolar inhibition against several isoforms including hCA VA, VB, VI, VII, IX, XII, and XIV, while notably not inhibiting the physiologically dominant and abundant isoforms hCA I and II. nih.gov This selectivity suggests potential for targeting CAs involved in specific pathologies, such as obesity (CA VA/VB) or cancer (CA IX and XII), with a reduced risk of off-target effects. nih.gov
Studies on other 2-aminobenzoxazole-appended coumarins have further supported this mechanism, with docking calculations suggesting the coumarin scaffold acts as a prodrug that binds in its hydrolyzed form. nih.govresearchgate.net These related compounds also displayed strong, selective inhibition of the tumor-associated hCAs IX and XII, with inhibition constants (Kᵢ) in the mid-nanomolar range. nih.gov
Table 1: Carbonic Anhydrase Inhibition Profile of the Structurally Related Compound 3-cyano-7-hydroxy-coumarin (Note: Data presented is for 3-cyano-7-hydroxy-coumarin as a proxy for the target compound.)
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) (µM) |
|---|---|
| hCA VA | Submicromolar |
| hCA VB | Submicromolar |
| hCA VI | Submicromolar |
| hCA VII | Submicromolar |
| hCA IX | Submicromolar |
| hCA XII | Submicromolar |
| hCA XIV | Submicromolar |
| hCA I | No Inhibition |
| hCA II | No Inhibition |
Cytochrome P-450 Enzyme Interaction Kinetics and Substrate Specificity
The Cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast number of drugs. nih.gov Interactions with this system, whether through inhibition or induction, are a primary cause of drug-drug interactions. nih.govnih.gov Coumarin itself is metabolized by CYP isoforms, primarily CYP2A6 in humans, through a 7-hydroxylation reaction. nih.gov Various coumarin derivatives have been shown to interact with and inhibit CYP active sites. nih.gov However, specific in vitro studies detailing the interaction kinetics, substrate specificity, or mechanism-based inhibition of this compound with CYP450 enzymes are not available in the reviewed literature.
Acetylcholinesterase Inhibition Profile
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. aopwiki.orgnih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.gov Various heterocyclic compounds, including derivatives of coumarin and benzoxazole (B165842), have been investigated as potential AChE inhibitors. nih.govmdpi.com Despite the presence of these pharmacologically relevant scaffolds in this compound, no specific data on its acetylcholinesterase inhibition profile, such as its IC₅₀ or Kᵢ values, could be retrieved from the available scientific literature.
Antimicrobial Activity Evaluation and Structure-Activity Relationship (SAR) Studies
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Coumarin derivatives are a well-documented class of compounds possessing a broad spectrum of antibacterial activities. nih.govarabjchem.org Their mechanism of action can involve damaging the bacterial cell membrane. nih.gov Similarly, synthetic benzoxazole derivatives have demonstrated a wide spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research on related 3-(2-benzoxazol-5-yl)alanine derivatives showed selective activity against Gram-positive bacteria like Bacillus subtilis. nih.gov However, specific experimental data quantifying the antibacterial efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values against specific Gram-positive and Gram-negative strains, is not documented in the available literature.
Antifungal Efficacy Against Specific Fungal Species
The coumarin and benzoxazole nuclei are also associated with antifungal properties. nih.govnih.gov Coumarin derivatives have been tested against various pathogenic fungi, with structure-activity relationship studies indicating that substitutions on the coumarin ring significantly influence efficacy. nih.gov For instance, studies on 3-(2-benzoxazol-5-yl)alanine derivatives found that nearly half of the tested compounds exhibited antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov Despite these findings for related structures, specific data on the antifungal efficacy of this compound against particular fungal species were not found in the reviewed scientific literature.
Antiviral Activity and Mechanistic Insights (e.g., Human Immunodeficiency Virus, Hepatitis Virus, Herpes Simplex Virus)
There is a lack of specific research data on the antiviral activity of this compound against Human Immunodeficiency Virus (HIV), Hepatitis Virus, or Herpes Simplex Virus (HSV). However, the core coumarin structure is a well-established pharmacophore in the development of antiviral agents.
Human Immunodeficiency Virus (HIV): Coumarin derivatives have been explored for their potential to inhibit various stages of the HIV lifecycle. Notably, 4-hydroxycoumarin (B602359) derivatives have been investigated as nonpeptidic HIV-1 protease inhibitors. nih.govnih.gov Molecular docking studies have suggested that functional groups on the coumarin scaffold, such as pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups, can form hydrogen bonds within the active site of HIV-1 protease. nih.gov One study on novel 4-hydroxycoumarin derivatives identified a compound that demonstrated 76-78% inhibition of HIV-1 infectivity with a half-maximal inhibitory concentration (IC₅₀) of 0.01 nM in MT-4 cells. nih.gov
Hepatitis Virus: The benzoxazole moiety is structurally related to the benzimidazole (B57391) scaffold, which is found in a number of compounds investigated for anti-hepatitis activity. Thiazolylbenzimidazole derivatives, for instance, have been synthesized and evaluated for their activity against Hepatitis B Virus (HBV). nih.gov In these studies, certain compounds showed potent inhibition of HBV in the HepG2.2.15 cell line, with one promising compound exhibiting an IC₅₀ value of 1.1 µM. nih.gov Additionally, various flavonoids have demonstrated anti-HBV potential by interfering with multiple stages of the viral lifecycle, including replication and antigen expression. nih.gov
Herpes Simplex Virus (HSV): HSV is a prevalent pathogen, and while many anti-HSV drugs exist, issues of drug resistance remain. nih.gov Research into novel antiviral agents is ongoing, and various classes of natural and synthetic compounds are being explored. While specific studies on benzoxazolyl-coumarins against HSV are not prominent, the general strategy involves targeting viral enzymes or host-pathogen interactions. For example, recent research has focused on identifying antagonists of the STING (stimulator of interferon genes) pathway, which HSV-1 can suppress to evade the host immune response. nih.gov
Table 1: Antiviral Activity of Structurally Related Coumarin and Benzimidazole Derivatives This table presents data for compounds structurally related to this compound, as direct data for this specific compound is not available.
| Compound Class/Derivative | Virus Target | Assay/Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 4-Hydroxycoumarin Derivative | HIV-1 | MT-4 Cells | IC₅₀ | 0.01 nM | nih.gov |
| Thiazolylbenzimidazole Derivative | Hepatitis B Virus (HBV) | HepG2.2.15 | IC₅₀ | 1.1 µM | nih.gov |
Other Biologically Relevant Molecular Target Interactions (e.g., GPR55 Antagonism)
Specific data on the interaction of this compound with the G protein-coupled receptor 55 (GPR55) is not available in the reviewed literature. However, the coumarin scaffold is a known platform for the development of GPR55 modulators. nih.govmdpi.com
GPR55 has emerged as a therapeutic target for a range of conditions, including inflammatory pain, metabolic disorders, and cancer. sciforum.netnih.govnih.gov Coumarin derivatives have been identified as antagonists and inverse agonists of this receptor. nih.govmdpi.com The biological effects of these coumarin-based compounds are suggested to stem from their antagonism, and in some cases inverse agonistic activity, at GPR55. nih.gov For example, certain coumarin derivatives have demonstrated GPR55-dependent anti-oxidative effects in neuronal and microglial cells, which were abolished when the receptor was knocked out. nih.govmdpi.com
Structure-activity relationship (SAR) studies on different classes of GPR55 antagonists have revealed key molecular features for activity. For coumarins, the substitution pattern on the core ring system is crucial in determining their function as antagonists. nih.gov In other scaffolds, such as bicyclic imidazole-4-ones, specific substitutions have led to the identification of selective GPR55 antagonists with IC₅₀ values in the low micromolar range. rsc.org For instance, (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1b] nih.govnih.govthiazin-3(5H)-one was identified as a selective GPR55 antagonist with an IC₅₀ of 3.15 μM. rsc.org These findings highlight the potential for substituted heterocyclic systems to act as GPR55 antagonists.
Table 2: GPR55 Antagonist Activity of a Structurally Unrelated Compound This table presents data for a known GPR55 antagonist to illustrate typical activity values, as direct data for this compound is not available.
| Compound | Target Receptor | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1b] nih.govnih.govthiazin-3(5H)-one | GPR55 | β-arrestin recruitment | IC₅₀ | 3.15 µM | rsc.org |
Advanced Materials Science and Engineering Applications
Laser Dye Characteristics and Performance Evaluation
Coumarin (B35378) derivatives are a well-established class of laser dyes known for their high fluorescence quantum yields and photostability. The specific substitution pattern of 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin positions it as a potent laser dye, particularly in the blue-green region of the spectrum. The presence of a heterocyclic moiety like benzoxazole (B165842) at the 3-position of a 7-hydroxycoumarin is known to extend the lasing range. researchgate.net
The photostability of coumarin dyes is a critical factor for practical applications. For similar 3-hetarylcoumarins, photodecomposition quantum yields (Φph) are on the order of 10⁻⁴, which is considered acceptable for use in laser applications. nih.gov
Table 1: Photophysical Properties of Related Hydroxycoumarin Dyes in Acetone
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Benzoxazolic Hydroxycoumarin Derivative 1 | 408 | 456 | 2721 | 0.61 |
Note: Data is for related benzoxazolic derivatives of 6-hydroxycoumarin as reported in a study by Nourmohammadian et al. researchgate.net This interactive table illustrates the typical photophysical parameters for this class of compounds.
Fluorescent Whitening Agent Applications
Fluorescent whitening agents (FWAs), or optical brighteners, function by absorbing light in the UV-violet region (around 340-370 nm) and re-emitting it in the blue region (420-470 nm). wikipedia.org This process masks the inherent yellow cast of materials like textiles and papers, making them appear whiter and brighter. wikipedia.org Both coumarin and benzoxazole derivatives are important classes of commercial FWAs. researchgate.netsemanticscholar.org
The structural features of this compound make it a strong candidate for FWA applications. The extended π-conjugation system provided by the benzoxazolyl and cyano groups is expected to result in strong absorption in the near-UV region and intense blue fluorescence, which are the primary requirements for an effective optical brightener. Compounds like 2,5-bis(benzoxazol-2-yl)thiophene are known to be intensely fluorescent and are used in laundry detergents. wikipedia.org Similarly, 2-(cyanostyryl)-benzoxazoles have been patented as excellent optical brighteners for polyester fibers. google.com These agents can be incorporated into detergents or applied during the textile finishing process to enhance the appearance of fabrics. semanticscholar.orggoogle.com
Organic Nonlinear Optical (NLO) Material Development
Organic molecules with significant intramolecular charge transfer (ICT) characteristics are promising candidates for second-order nonlinear optical (NLO) materials. These materials are crucial for applications in optoelectronics, such as frequency doubling (second-harmonic generation) and electro-optic modulation. aps.org The molecular structure of this compound, featuring a strong electron donor (hydroxy group) and strong electron acceptors (cyano and benzoxazole groups) connected through a π-conjugated coumarin bridge, creates a pronounced D-π-A (donor-π-acceptor) system. This configuration is known to give rise to large second-order hyperpolarizability (β), a measure of the molecule's NLO response.
Research on related materials supports this potential. For example, a polybenzoxazole containing a tricyanovinyl group, another strong electron acceptor, exhibited a significant electro-optic coefficient (r₃₃) of 34 pm/V. researchgate.net Theoretical and experimental studies on various D-π-A coumarin derivatives have demonstrated their potential for NLO applications, with the efficiency of the ICT process being a key determinant of the NLO response. nih.gov
Integration into Polymeric Systems and Thin Films
The incorporation of functional dyes like this compound into polymeric matrices and the fabrication of thin films are essential for creating solid-state optical and electronic devices. Such doped polymer films can be used in organic light-emitting diodes (OLEDs), optical sensors, and solid-state dye lasers.
Studies on similar coumarin dyes have demonstrated the feasibility of this approach. For example, Coumarin 6, a 3-(2-benzothiazolyl) derivative, has been successfully used to create thin films by thermal evaporation, with the resulting films showing nanostructural features and potential for use in photonic applications. d-nb.inforesearchgate.net Other coumarin dyes have been doped into polymers like polymethyl methacrylate (PMMA) and polyvinyl alcohol (PVA) to study their optical properties. researchgate.net The compatibility of the dye with the polymer host and the method of film preparation are crucial for achieving uniform dispersion and optimal performance. The 7-hydroxy group on the target molecule could also be functionalized to allow for covalent incorporation into a polymer backbone, potentially improving stability and concentration homogeneity. ncsu.eduresearchgate.net
Table 2: Properties of Annealed Coumarin 6 Thin Films
| Annealing Temperature | Crystallite Size (nm) | Optical Band Gap (eV) |
|---|---|---|
| As-deposited | 30.96 | 2.12 |
| 373 K | 38.64 | 2.08 |
Note: This interactive table shows data for the related compound 3-(2-Benzothiazolyl)-7-(diethylamino) coumarin (Coumarin 6), demonstrating how processing conditions can alter the properties of dye-containing thin films. d-nb.info
Applications in Textile Dyeing
Beyond their use as fluorescent whiteners, coumarin derivatives can be employed as disperse dyes for synthetic fibers like polyester. The performance of these dyes depends on their affinity for the fiber, their color strength, and their fastness properties (resistance to washing, light, and sublimation).
Research on 7-hydroxy-4-substituted coumarin dyes has shown good to excellent dyeing performance on polyester fabric. jisem-journal.com The color strength and fastness are influenced by the substituents on the coumarin ring. The presence of the benzoxazole and cyano groups in this compound would be expected to produce brilliant yellow to greenish-yellow shades with high fluorescence. These dyes typically exhibit moderate to excellent light fastness and good sublimation fastness, which are important properties for textile applications. jisem-journal.com The dyeing process for such disperse dyes usually involves high-temperature, high-pressure methods to ensure good penetration and fixation within the polyester fibers.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Coumarin-Based Functional Materials
The rational design of new functional materials derived from the 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin scaffold is a promising frontier. By systematically modifying its core structure, researchers can fine-tune its electronic, optical, and chemical properties to create materials with enhanced performance and novel functionalities.
Future design strategies are expected to focus on several key areas:
Modulation of Photophysical Properties: Introducing various electron-donating or electron-withdrawing groups at different positions on the coumarin (B35378) ring can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts. researchgate.netresearchgate.net This allows for the creation of a palette of fluorophores tailored for specific applications, from multiplexed bio-imaging to advanced optical devices.
Aggregation-Induced Emission (AIE): While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), designing derivatives that exhibit AIE is a major goal. By incorporating bulky, rotatable groups, it may be possible to induce AIE characteristics, leading to highly emissive materials in the solid state or aggregated form, which is crucial for applications like organic light-emitting diodes (OLEDs) and solid-state sensors. researchgate.net
Supramolecular Assembly: The design of derivatives capable of self-assembling into well-defined nanostructures, such as nanofibers or hydrogels, is another exciting direction. nih.gov These self-assembled materials could serve as scaffolds for tissue engineering, platforms for controlled drug delivery, or as sensitive fluorescent sensors. nih.gov
| Modification Site | Functional Group to Introduce | Predicted Effect on Properties | Potential Application |
|---|---|---|---|
| 7-hydroxy group | Alkoxy chains of varying length | Increased hydrophobicity, altered solid-state packing, enhanced quantum yield. researchgate.net | Organic electronics, solid-state lighting |
| Benzoxazole (B165842) moiety | Electron-donating/withdrawing substituents | Tuning of intramolecular charge transfer (ICT), red-shifting of emission. | Near-infrared (NIR) imaging probes |
| Coumarin backbone | Introduction of bulky, rotatable groups | Induction of Aggregation-Induced Emission (AIE). researchgate.net | Solid-state sensors, OLEDs |
| - | Polymerizable groups (e.g., vinyl, acrylate) | Incorporation into polymeric networks. | Smart polymers, photonic materials |
Development of Multimodal Sensing Platforms
Building on its inherent sensitivity to the local environment, this compound is an excellent candidate for the development of multimodal sensing platforms. These platforms can detect multiple analytes or environmental parameters simultaneously, providing more comprehensive and reliable data.
Future research will likely involve:
Integration with Nanomaterials: Combining the coumarin fluorophore with nanomaterials like gold nanoparticles, quantum dots, or graphene oxide can create hybrid sensors with enhanced sensitivity and selectivity. ntu.edu.twnih.gov The nanomaterial can act as a quencher, an energy transfer donor/acceptor, or a scaffold to pre-concentrate the analyte.
Ratiometric Sensing: Designing systems where the fluorescence emission shifts from one wavelength to another upon analyte binding provides a built-in self-calibration, making the sensor less susceptible to instrumental artifacts and fluctuations in probe concentration.
"Lab-on-a-Molecule" Systems: By incorporating different recognition moieties onto the coumarin scaffold, it is possible to create single molecules capable of detecting multiple species, such as a combination of metal ions and pH, or different reactive oxygen species (ROS).
Advancements in Cellular Imaging and Bio-Sensing Technologies
The favorable photophysical properties of coumarin derivatives make them highly suitable for advanced cellular imaging and bio-sensing. researchgate.net The this compound core structure is a prime starting point for developing next-generation probes.
Key areas for future development include:
Organelle-Specific Probes: By attaching specific targeting ligands (e.g., peptides, small molecules), derivatives can be directed to specific cellular compartments like mitochondria, lysosomes, or the endoplasmic reticulum. This allows for the real-time monitoring of biochemical processes within these organelles.
Two-Photon Microscopy (TPM) Probes: The extended π-conjugated system of this coumarin derivative is a good foundation for designing probes with large two-photon absorption cross-sections. mdpi.comnih.gov TPM utilizes near-infrared excitation light, which offers deeper tissue penetration, reduced phototoxicity, and lower background fluorescence, making it ideal for imaging in living tissues. mdpi.comnih.gov
Probes for Dynamic Processes: Developing derivatives that can monitor dynamic cellular processes, such as changes in membrane polarity, ion fluxes, or enzyme activity, is a major goal. researchgate.net For instance, probes that exhibit fluorescence changes in response to viscosity could be used to study the intracellular environment in real-time.
| Research Avenue | Target | Design Strategy | Anticipated Advantage |
|---|---|---|---|
| Organelle-Specific Imaging | Mitochondria, Lysosome, Nucleus | Conjugation with targeting moieties (e.g., triphenylphosphonium for mitochondria). | Visualization of subcellular structures and functions. |
| Two-Photon Bio-imaging | Deep tissue imaging in live animals. mdpi.com | Enhancing the donor-π-acceptor character to increase the two-photon absorption cross-section. | Increased penetration depth and reduced phototoxicity. mdpi.comnih.gov |
| Sensing Biologically Relevant Analytes | Reactive Oxygen Species (ROS), specific enzymes, metal ions. researchgate.net | Incorporating analyte-responsive chemical triggers into the molecular structure. | Real-time monitoring of cellular biochemistry and disease states. |
| Polarity-Sensitive Probes | Cellular membranes, lipid droplets. | Designing molecules with strong solvatochromism. researchgate.net | Mapping changes in the lipophilicity of cellular environments. researchgate.net |
Elucidation of Novel Mechanistic Pathways in Biological Systems
Coumarin derivatives are known to interact with a wide range of biological targets and modulate various cellular pathways. nih.govnih.gov As a fluorescent tool, this compound and its future iterations can be instrumental in uncovering new mechanistic details of complex biological processes.
Emerging research could focus on:
Tracking Drug-Target Interactions: By functionalizing the coumarin core to mimic a pharmacophore or attaching it to a known drug molecule, it can be used as a fluorescent tracer to visualize drug distribution, target engagement, and intracellular trafficking.
Investigating Protein Misfolding and Aggregation: Derivatives sensitive to changes in their environment could be designed to report on the process of protein aggregation, which is a hallmark of many neurodegenerative diseases.
Mapping Metabolic Pathways: Probes that respond to specific enzymatic activities or the presence of key metabolites can help in mapping metabolic fluxes and identifying dysregulations in disease states. researchgate.net
Exploration of New Application Domains
Beyond the established areas, the unique properties of this compound open doors to several novel and interdisciplinary application domains.
Potential new frontiers include:
Photodynamic Therapy (PDT): While not a traditional photosensitizer, modifications to the core structure could enhance its ability to generate reactive oxygen species upon light irradiation, making it a candidate for targeted cancer therapy.
Data Storage and Security: The responsive fluorescence of certain derivatives to external stimuli like light or mechanical force (mechanofluorochromism) could be exploited for applications in optical data storage, anti-counterfeiting technologies, and smart inks. researchgate.net
Agrochemicals: The structural motif of coumarins is found in natural products with roles in plant defense and growth regulation. biorxiv.org Future research could explore derivatives as potential herbicides or germination inhibitors, leveraging their biological activity for agricultural applications. biorxiv.org
Q & A
Q. What synthetic methodologies are established for 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin, and how can purity be optimized?
The compound is typically synthesized via condensation reactions between 7-hydroxycoumarin derivatives and 2-benzoxazolyl precursors. Key steps include cyanide substitution at the 4-position and benzoxazole ring formation. Purification involves high-performance liquid chromatography (HPLC) or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the coumarin backbone and substituent positions. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., -CN at ~2200 cm⁻¹, -OH at ~3400 cm⁻¹) . X-ray crystallography may resolve structural ambiguities in crystalline forms .
Q. What safety protocols are critical when handling this compound?
Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors via fume hoods, and store the compound in airtight containers under dry, inert conditions (argon/vacuum). Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How does this compound modulate NADPH oxidase activity, and what assays confirm its specificity?
The benzoxazolyl moiety may competitively inhibit NADPH oxidase by binding to the flavoprotein domain, similar to VAS2870 derivatives . Validate specificity using:
- Kinetic assays : Measure IC₅₀ values against recombinant NOX isoforms (e.g., NOX2 vs. NOX4).
- ROS detection : Employ dihydroethidium (DHE) fluorescence or lucigenin chemiluminescence in cell-based models .
- Off-target profiling : Test for thiol alkylation artifacts using glutathione depletion assays .
Q. What structure-activity relationship (SAR) studies optimize its anti-inflammatory or antioxidant properties?
Systematic substitution at the 4-cyano and 7-hydroxy positions enhances activity:
- Replace -CN with -CF₃ or -NO₂ to improve electron-withdrawing effects.
- Modify the benzoxazolyl group to benzothiazole or imidazole for altered lipophilicity .
- In vitro validation : Use LPS-stimulated macrophage models to quantify TNF-α suppression (ELISA) and NF-κB nuclear translocation (fluorescence microscopy) .
Q. How can contradictions in reported biological activity data (e.g., pro- vs. antioxidant effects) be resolved?
Discrepancies may arise from assay conditions (e.g., cell type, ROS probes). Mitigate via:
Q. Can this compound serve as a fluorescent probe for cellular imaging?
The coumarin core exhibits intrinsic fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm). Applications include:
- Subcellular localization : Co-stain with organelle-specific dyes (e.g., MitoTracker) in confocal microscopy.
- pH sensitivity : Test emission shifts in buffered solutions (pH 4–10) to assess lysosomal targeting .
- Quenching studies : Add heavy atoms (e.g., bromine) to the benzoxazolyl group for Förster resonance energy transfer (FRET) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
